molecular formula C4H11NO2S B8067661 (2R)-1-methylsulfonylpropan-2-amine CAS No. 1032451-77-6

(2R)-1-methylsulfonylpropan-2-amine

Cat. No.: B8067661
CAS No.: 1032451-77-6
M. Wt: 137.20 g/mol
InChI Key: NKJASCWYRCSSQE-SCSAIBSYSA-N
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Description

(2R)-1-methylsulfonylpropan-2-amine is a chiral amine compound characterized by the presence of a methylsulfonyl group attached to the second carbon of a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-methylsulfonylpropan-2-amine can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of enantiopure amines from prochiral ketones . The reaction conditions typically involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, optimized to produce high enantiomeric excess and conversion rates.

Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes, leveraging the efficiency and selectivity of transaminases. These processes are designed to minimize waste and reduce the environmental impact, making them suitable for sustainable manufacturing practices.

Chemical Reactions Analysis

Types of Reactions: (2R)-1-methylsulfonylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

(2R)-1-methylsulfonylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-1-methylsulfonylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

    (2R)-1-phenylpropan-2-amine: Shares a similar backbone but with a phenyl group instead of a methylsulfonyl group.

    (2R)-1-(methylsulfonyl)oxypropan-2-amine: Similar structure with an additional oxygen atom in the sulfonyl group.

Uniqueness: (2R)-1-methylsulfonylpropan-2-amine is unique due to its specific chiral configuration and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R)-1-methylsulfonylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-4(5)3-8(2,6)7/h4H,3,5H2,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJASCWYRCSSQE-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286319
Record name (2R)-1-(Methylsulfonyl)-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032451-77-6
Record name (2R)-1-(Methylsulfonyl)-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032451-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-(Methylsulfonyl)-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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